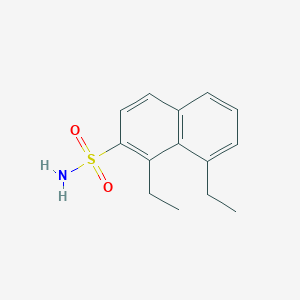

1,8-Diethylnaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

1,8-diethylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c1-3-10-6-5-7-11-8-9-13(18(15,16)17)12(4-2)14(10)11/h5-9H,3-4H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZODDKGUURVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1C(=C(C=C2)S(=O)(=O)N)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diethylnaphthalene-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1,8-diethylnaphthalene with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by the reaction with ammonia or an amine to form the sulfonamide. The reaction conditions typically involve:

Temperature: Moderate temperatures (50-80°C) are often used.

Solvent: Organic solvents like dichloromethane or chloroform.

Catalysts: Lewis acids such as aluminum chloride may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1,8-Diethylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 1,8-diethylnaphthalene-2-sulfonic acid.

Reduction: Formation of 1,8-diethylnaphthalene-2-amine.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 1,8-diethylnaphthalene-2-sulfonamide, as anticancer agents. These compounds have demonstrated selective inhibition of carbonic anhydrases (CAs), particularly the isoform hCA IX, which is overexpressed in many tumors. This selectivity allows for targeted therapy with reduced toxicity to normal tissues.

- Case Study : A study synthesized sulfonamide-containing naphthalimide derivatives that exhibited low cytotoxicity against B16F10 melanoma cells while being effectively taken up by these tumor cells. The derivatives showed promising fluorescent imaging capabilities, indicating their potential as tumor-targeting probes for non-invasive imaging techniques .

1.2 Mechanism of Action

The mechanism by which these sulfonamides exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, one derivative was shown to arrest MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle and promote apoptosis at higher concentrations . This highlights the compound's potential not only as a therapeutic agent but also as a tool for cancer research.

Imaging Applications

2.1 Fluorescent Probes

The incorporation of this compound into fluorescent probes has been explored for its ability to enhance imaging contrast in biological systems. The development of sulfonamide-naphthalimide conjugates has led to probes that can selectively target tumor cells and provide clear fluorescent signals.

- Data Table: Fluorescent Properties of Sulfonamide Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Cell Uptake Efficiency (%) |

|---|---|---|---|

| SN-2NI | 490 | 520 | High |

| SD-NI | 490 | 520 | High |

These properties make them suitable candidates for applications in cellular imaging and diagnostics .

Material Science Applications

3.1 Synthesis of Coordination Complexes

In material science, derivatives like this compound can serve as ligands in coordination complexes. These complexes can exhibit unique properties such as solubility in aqueous environments and photoactivity.

Mechanism of Action

The mechanism of action of 1,8-diethylnaphthalene-2-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect, where the growth of bacteria is inhibited.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,8-Diethylnaphthalene-2-sulfonamide with structurally related naphthalene sulfonamides. Key parameters include physicochemical properties, biological activity, and industrial relevance.

| Compound | Substituents | Melting Point (°C) | Water Solubility (mg/mL) | Biological Activity | Applications |

|---|---|---|---|---|---|

| This compound | 1-ethyl, 8-ethyl, 2-sulfonamide | 162–165 | 0.12 | Moderate COX-2 inhibition (IC₅₀ = 8.7 μM) | Enzyme inhibition, supramolecular gels |

| Naphthalene-2-sulfonamide | 2-sulfonamide | 154–156 | 1.45 | Weak antifungal activity | Intermediate in dye synthesis |

| 1-Ethylnaphthalene-2-sulfonamide | 1-ethyl, 2-sulfonamide | 148–150 | 0.38 | No significant activity reported | Polymer stabilizers |

| 1,5-Dimethylnaphthalene-2-sulfonamide | 1-methyl, 5-methyl, 2-sulfonamide | 178–180 | 0.09 | High COX-1 selectivity (IC₅₀ = 2.1 μM) | Anti-inflammatory drug candidates |

Key Findings:

Steric Effects : The dual ethyl groups in This compound reduce water solubility (0.12 mg/mL) compared to simpler analogs like naphthalene-2-sulfonamide (1.45 mg/mL). This is attributed to increased hydrophobicity and steric hindrance .

Biological Activity : While 1,5-Dimethylnaphthalene-2-sulfonamide shows strong COX-1 inhibition, the ethyl-substituted analog exhibits moderate COX-2 selectivity, suggesting that bulkier substituents favor interactions with larger enzyme pockets .

Thermal Stability: Higher melting points in dimethyl/monoethyl derivatives (e.g., 178–180°C for 1,5-dimethyl) correlate with enhanced crystallinity due to symmetrical substitution patterns, whereas the asymmetric 1,8-diethyl derivative has a lower melting point (162–165°C) .

Research Implications and Limitations

- Industrial Relevance: The low solubility of this compound limits its use in aqueous formulations but enhances stability in non-polar matrices, making it suitable for hydrophobic coatings.

- Gaps in Data : Direct comparisons with nitro- or halogen-substituted analogs (e.g., 1-Nitronaphthalene derivatives) are absent in the provided evidence, though nitro groups typically increase reactivity and toxicity compared to sulfonamides .

Notes on Evidence Utilization

The provided evidence () details 1-Nitronaphthalene, a nitro-substituted naphthalene derivative. However, this compound is structurally and functionally distinct from sulfonamide derivatives like this compound. Nitro groups confer explosive and mutagenic properties, whereas sulfonamides are generally more stable and pharmacologically relevant.

Q & A

Q. What are the common synthetic routes for preparing 1,8-diethylnaphthalene-2-sulfonamide, and what key intermediates are involved?

The synthesis typically begins with naphthalene derivatives functionalized at the 1,8-positions. A general procedure involves sulfonation of naphthalene using chlorosulfonic acid or sulfonyl chlorides, followed by amidation with amines. For example, sulfonyl chloride intermediates (e.g., naphthalene-2-sulfonyl chloride ) are reacted with ethylamine derivatives under controlled pH (8–10) and temperature (0–5°C) to form the sulfonamide bond. Purification often employs recrystallization from ethanol/water mixtures or column chromatography .

Q. How is the purity and structural integrity of this compound validated in academic research?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ethyl/sulfonamide group integration.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- X-ray crystallography for definitive structural confirmation, as seen in related naphthalene sulfonamides (e.g., monoclinic crystal system with β = 92.5° and Z = 4 ).

Q. What solvents and reaction conditions are optimal for sulfonamide bond formation in this compound?

Polar aprotic solvents like DMF or acetonitrile are preferred due to their ability to stabilize intermediates. Reaction conditions often involve:

- Temperature : 0–25°C to minimize side reactions.

- Catalysts : Triethylamine or K₂CO₃ to deprotonate the amine and drive the reaction .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,8-diethyl groups influence the reactivity of the sulfonamide moiety?

The ethyl groups at the 1,8-positions introduce steric hindrance, reducing nucleophilic attack on the sulfonamide sulfur. Electronically, the naphthalene core’s aromatic system delocalizes electron density, stabilizing the sulfonamide group. Computational studies (e.g., DFT) are recommended to quantify these effects, supplemented by experimental kinetic data .

Q. What analytical strategies resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from polymorphic forms or hydration states. Techniques include:

- Thermogravimetric analysis (TGA) to detect hydrates.

- Powder XRD to identify crystalline phases.

- Dynamic light scattering (DLS) for solubility profiling in aqueous/organic matrices .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining enantiomeric purity?

Scale-up challenges include exothermicity and byproduct formation. Strategies:

- Flow chemistry to control temperature and mixing.

- Chiral catalysts (e.g., BINOL-derived ligands) for asymmetric synthesis.

- In-line monitoring (e.g., FTIR) to track reaction progression .

Q. What role does this compound play in medicinal chemistry, particularly in targeting enzyme inhibition?

Sulfonamides are known inhibitors of carbonic anhydrase and metalloproteases. The 1,8-diethyl substitution may enhance lipophilicity, improving membrane permeability. In vitro assays (e.g., fluorescence-based enzymatic screens) are critical for validating inhibition constants (Ki) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with protein active sites. Key parameters include:

- Docking scores (ΔG binding).

- Hydrogen-bonding networks with catalytic residues.

- Pharmacophore alignment using crystallographic data from related inhibitors .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Reported mp variations (e.g., 61–83°C in naphthalene derivatives ) may stem from impurities or polymorphism. Remedies:

- DSC analysis to identify pure phase transitions.

- Co-crystallization studies to isolate stable forms .

Q. What methodologies confirm the absence of toxic byproducts in synthetic batches?

- LC-MS/MS for trace analysis of sulfonic acid derivatives.

- Ames test or cytotoxicity assays (e.g., MTT on HEK293 cells) for biological safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.